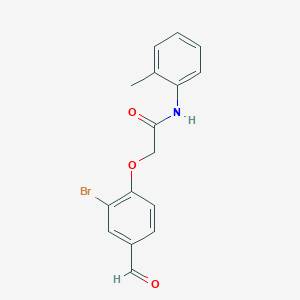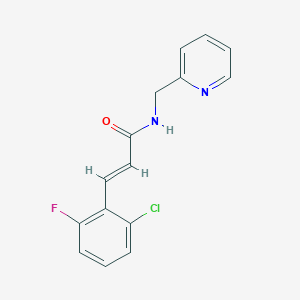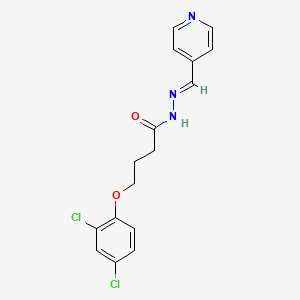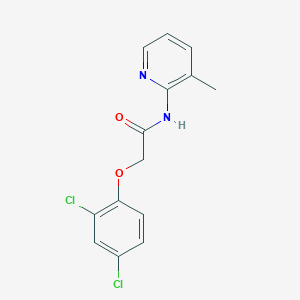![molecular formula C17H16ClNO5S B5692371 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential use in treating autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes that play a key role in the immune system. In
Wirkmechanismus
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines and other molecules that contribute to autoimmune disease pathology. The specific JAK isoforms targeted by this compound include JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its therapeutic potential. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are elevated in autoimmune diseases. This compound can also reduce the activation and proliferation of immune cells, such as T cells and B cells, which play a key role in autoimmune disease pathology. Additionally, this compound can reduce the production of antibodies that target self-antigens, which are a hallmark of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its safety and efficacy. Additionally, this compound has a well-defined mechanism of action, which allows for targeted studies on specific signaling pathways and immune cell types. However, this compound also has several limitations, such as its specificity for JAK1 and JAK3 isoforms, which may limit its efficacy in certain autoimmune diseases that involve other cytokines and signaling pathways. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid. One direction is to explore its potential use in combination with other drugs, such as biologic therapies, to improve its efficacy in treating autoimmune diseases. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in humans, as well as its potential use in other autoimmune diseases that involve different cytokines and signaling pathways. Finally, studies are needed to elucidate the off-target effects of this compound and to develop more specific JAK inhibitors that can target other isoforms and signaling pathways.
Synthesemethoden
The synthesis of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid involves several steps, including the reaction of 4-chlorophenyl isothiocyanate with 3-methoxycarbonyl-2-thiophenamine to form the intermediate compound, which is then reacted with 5-oxopentanoic acid to produce the final product. The synthesis method has been optimized to increase the yield and purity of this compound, and several analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the identity and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical studies have shown that this compound can effectively reduce inflammation and improve disease symptoms in animal models of these diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans, with promising results.
Eigenschaften
IUPAC Name |
5-[[4-(4-chlorophenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-24-17(23)15-12(10-5-7-11(18)8-6-10)9-25-16(15)19-13(20)3-2-4-14(21)22/h5-9H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIUELMJUNIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


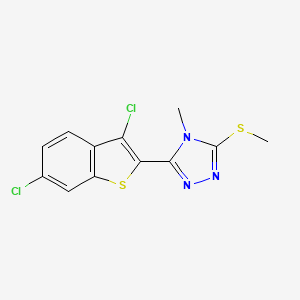



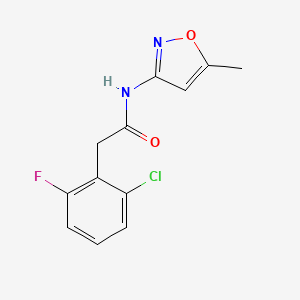
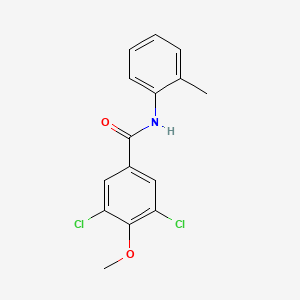
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
